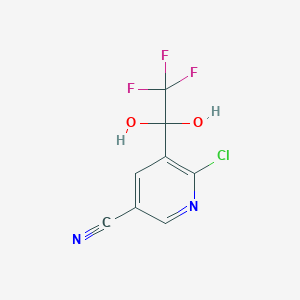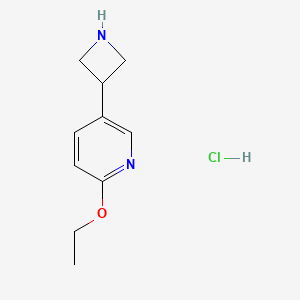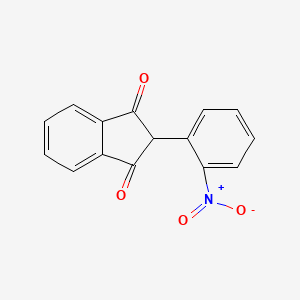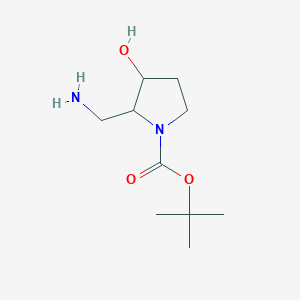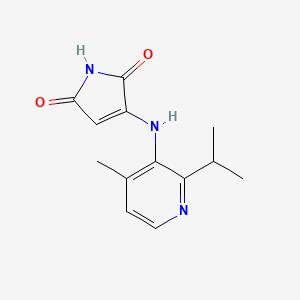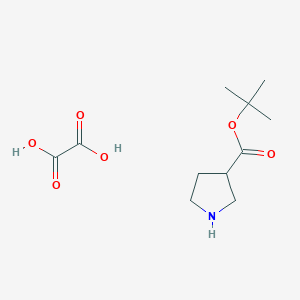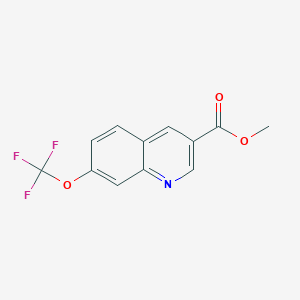
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethoxy group at the 7-position and a carboxylate ester at the 3-position further enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxyquinoline and trifluoromethoxybenzene.
Formation of Intermediate: The 7-hydroxyquinoline undergoes a nucleophilic substitution reaction with trifluoromethoxybenzene in the presence of a base such as potassium carbonate to form 7-(trifluoromethoxy)quinoline.
Esterification: The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimalarial agent, leveraging the quinoline core’s known activity against malaria parasites.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is primarily related to its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to its biological effects.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities.
Isoquine: A quinoline derivative with potent antimalarial activity.
Uniqueness: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate stands out due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinoline derivatives.
特性
分子式 |
C12H8F3NO3 |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
methyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-4-7-2-3-9(19-12(13,14)15)5-10(7)16-6-8/h2-6H,1H3 |
InChIキー |
DSMVNGGUDQYJSZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



